

BS3: A Technical Guide to a Non-Cleavable Crosslinker for Researchers

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Compound of Interest

Compound Name: BS3 Crosslinker

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This technical guide provides an in-depth overview of Bis(sulfosuccinimidyl) suberate (BS3), a non-cleavable crosslinker widely utilized by researchers, scientists, and drug development professionals. This document details the core characteristics, quantitative data, and experimental protocols associated with BS3, offering a comprehensive resource for its effective application in studying protein-protein interactions and other biological phenomena.

BS3 is a homobifunctional, water-soluble, and membrane-impermeant crosslinker.^{[1][2][3]} Its key features make it a valuable tool for covalently linking interacting molecules, particularly for studying cell surface proteins.^{[4][5][6]}

Core Characteristics of BS3

BS3 possesses several key characteristics that define its utility in various experimental contexts:

- **Homobifunctional:** BS3 contains two identical reactive groups, N-hydroxysulfosuccinimide (sulfo-NHS) esters, at each end of its spacer arm.^{[1][4]} This allows for the one-step crosslinking of molecules with primary amines.^[4]
- **Amine-Reactive:** The sulfo-NHS esters of BS3 react specifically with primary amines (-NH₂), which are present on the N-terminus of proteins and the side chains of lysine residues.^{[1][4]} This reaction forms a stable and irreversible amide bond.^[4]

- **Water-Soluble:** Due to the presence of sulfonate groups, BS3 is water-soluble, eliminating the need for organic solvents that can disrupt protein structure and function.^{[1][4][7]} This property is ideal for experiments conducted in physiological buffer conditions.^[4]
- **Non-Cleavable:** The eight-atom spacer arm of BS3 is a stable alkyl chain, making the crosslink non-cleavable under standard reducing conditions used in proteomics.^[4] This ensures the permanent linkage of interacting molecules.
- **Membrane-Impermeable:** As a charged molecule, BS3 cannot passively cross the cell membrane.^{[4][6]} This characteristic makes it an excellent choice for specifically crosslinking proteins on the exterior of a cell, without affecting intracellular components.^{[4][8]}

Quantitative Data Summary

The following tables summarize the key quantitative data for the **BS3 crosslinker**.

Chemical and Physical Properties	
Full Chemical Name	Bis(sulfosuccinimidyl) suberate
Alternative Names	Disulfosuccinimidyl suberate, Sulfo-DSS
CAS Number	82436-77-9 ^{[4][9][10]}
Molecular Formula	C ₁₆ H ₂₀ N ₂ O ₁₄ S ₂ ^{[4][5][9]} (free acid); C ₁₆ H ₁₈ N ₂ Na ₂ O ₁₄ S ₂ ^{[2][3][10]} (disodium salt)
Molecular Weight	528.47 g/mol ^{[5][9][11]} (free acid); 572.43 g/mol ^{[2][3][10]} (disodium salt)
Spacer Arm Length	11.4 Å (8 atoms) ^{[4][10]}
Appearance	White powder ^[2]
Purity	>90% ^[2]
Melting Point	>300°C ^[2]

Solubility and Reactivity	
Solubility	Water: up to 100 mg/mL (189.23 mM)[9]; DMSO: up to 175 mg/mL (331.14 mM)[9]
Reactive Groups	N-hydroxysulfosuccinimide (sulfo-NHS) ester[1][4]
Target Functional Group	Primary amines (-NH ₂)[1][4]
Optimal Reaction pH	7.0 - 9.0[1][2][7]

Experimental Protocols

The following section provides a detailed methodology for a typical protein crosslinking experiment using BS3.

General Protein Crosslinking Protocol

This protocol outlines the fundamental steps for crosslinking proteins in solution.

Materials:

- **BS3 Crosslinker**
- Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0; HEPES buffer)[12][13]
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M Glycine)[12][14]
- Protein sample of interest

Procedure:

- **Sample Preparation:** Prepare the protein sample in a suitable reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the target proteins for reaction with BS3.[10][14] The protein concentration should be optimized for the specific interaction being studied.[15]

- **BS3 Reagent Preparation:** Allow the BS3 vial to equilibrate to room temperature before opening to prevent moisture condensation.[\[10\]](#)[\[12\]](#) Immediately before use, dissolve the BS3 in the reaction buffer to the desired stock concentration.[\[14\]](#)
- **Crosslinking Reaction:** Add the BS3 solution to the protein sample. A common starting point is a 20- to 50-fold molar excess of BS3 to protein.[\[10\]](#)[\[15\]](#) The optimal ratio should be determined empirically.
- **Incubation:** Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.[\[12\]](#)[\[14\]](#) Incubation on ice may require a longer reaction time.[\[10\]](#)
- **Quenching:** Terminate the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM.[\[10\]](#)[\[14\]](#) The primary amines in the quenching buffer will react with any excess, unreacted BS3. Incubate for 15-30 minutes at room temperature.[\[10\]](#)[\[12\]](#)
- **Analysis:** The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify crosslinked protein complexes.

Crosslinking of Cell Surface Proteins

This protocol is specifically designed for the in situ crosslinking of proteins on the surface of living cells.

Materials:

- **BS3 Crosslinker**
- Ice-cold PBS (pH 8.0) or other amine-free buffer
- Quenching Buffer (e.g., 100 mM Glycine)[\[8\]](#)
- Cell lysis buffer
- Cultured cells

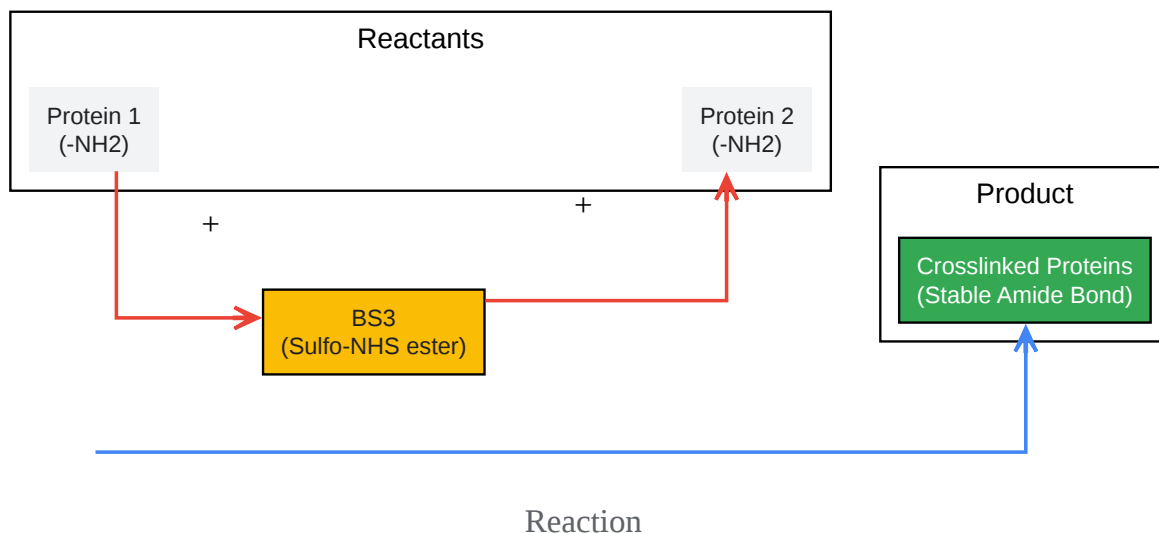
Procedure:

- Cell Preparation: Wash the cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[\[7\]](#)
- BS3 Preparation: Prepare a fresh solution of BS3 in ice-cold PBS (pH 8.0) immediately before use.
- Crosslinking Reaction: Add the BS3 solution to the cells. The final concentration of BS3 will need to be optimized but can range from 0.5 to 5 mM.[\[10\]](#) Incubate the cells with the BS3 solution for a defined period (e.g., 30 minutes) on ice or at 4°C to minimize internalization.
- Quenching: Terminate the reaction by adding the quenching buffer and incubating for 10-15 minutes at 4°C.[\[8\]](#)
- Cell Lysis: Wash the cells again with ice-cold PBS to remove excess quenching buffer. Lyse the cells using a suitable lysis buffer.
- Analysis: The cell lysate containing the crosslinked cell surface proteins can then be analyzed by immunoprecipitation, Western blotting, or mass spectrometry.

Visualizations

BS3 Reaction Mechanism

The following diagram illustrates the reaction of BS3 with primary amines on two protein molecules.

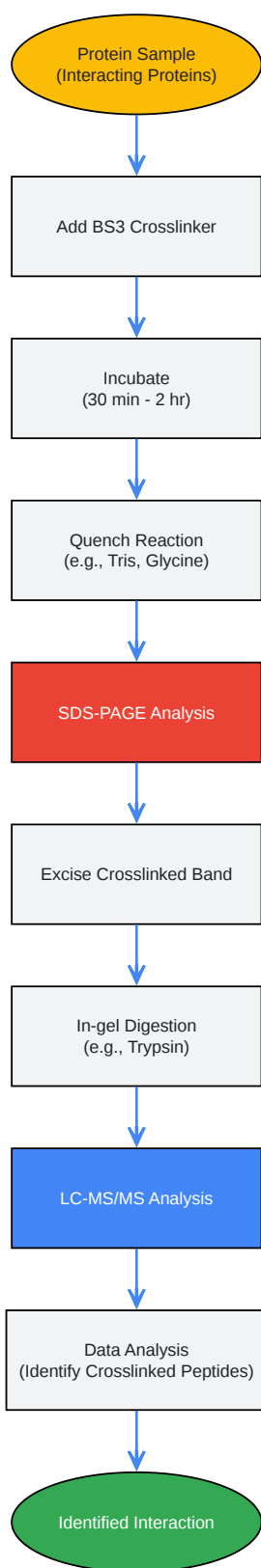


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Caption: Reaction of BS3 with primary amines on two proteins.

Experimental Workflow for Protein Crosslinking

The diagram below outlines a typical experimental workflow for identifying protein-protein interactions using BS3 crosslinking followed by mass spectrometry.



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Caption: Workflow for BS3 crosslinking and mass spectrometry.

This guide provides a foundational understanding of the **BS3 crosslinker**. For specific applications, further optimization of reaction conditions is recommended.

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